molecular formula C8H10Cl2N2 B8650989 4-Butyl-3,6-dichloropyridazine

4-Butyl-3,6-dichloropyridazine

Cat. No.: B8650989
M. Wt: 205.08 g/mol
InChI Key: YLMVXQHLRLIVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-3,6-dichloropyridazine is a useful research compound. Its molecular formula is C8H10Cl2N2 and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

4-butyl-3,6-dichloropyridazine

InChI

InChI=1S/C8H10Cl2N2/c1-2-3-4-6-5-7(9)11-12-8(6)10/h5H,2-4H2,1H3

InChI Key

YLMVXQHLRLIVJD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NN=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 3,6-dichloropyridazine (22.5 g, 0.151 mol), silver nitrate (12.7 g, 0.074 mol) and valeric acid (20.0 g, 0.195 mol) in water (250 ml) was added a solution of sulfuric acid (49.3 g, 0.50 mol) in water (250 ml) at 50 deg. A solution of ammonium persulfate (93 g, 0.40 mol) in water (200 ml) was then added over 30 minutes at 60 deg. The resulting mixture was then stirred at 80 deg for 40 minutes and then cooled to room temperature. The mixture was adjusted to pH8 with 25% aqueous ammonium hydroxide and extracted with diethyl ether (3×250 ml). The combined ether extracts were washed with water (200 ml), dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash column chromatography (5% ethyl acetate/hexane) to give 3,6-dichloro-4-n-butylpyridazine as a pale yellow oil (14.4 g, 47%). 1H-NMR (CDCl3) 7.30 (1H, s, 5-H), 2.65 (2H, t, Bu), 1.58 (2H, m, Bu), 1.37 (2H, m, Bu), 0.91 (3H, t, Bu).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
catalyst
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
ammonium persulfate
Quantity
93 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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